1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylethyl group, and a thioxo group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorophenyl and phenylethyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may have potential as a bioactive compound with applications in drug discovery and development. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the targets and the pathways involved. Further research is needed to fully elucidate the mechanism of action of this compound.
Comparison with Similar Compounds
1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as those with different substituents on the pyrimidine ring or variations in the thioxo group. These comparisons can highlight the unique properties and potential advantages of this compound over others. Similar compounds may include other pyrimidine derivatives or thioxo-containing compounds.
Properties
Molecular Formula |
C20H19ClN4OS |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(1-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19ClN4OS/c1-13(14-5-3-2-4-6-14)24-11-17-18(22-12-24)25(20(27)23-19(17)26)16-9-7-15(21)8-10-16/h2-10,13,22H,11-12H2,1H3,(H,23,26,27) |
InChI Key |
CYZNNRXMWOTKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=S)NC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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